molecular formula C11H10BrF3OS B14040193 1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one

1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14040193
M. Wt: 327.16 g/mol
InChI Key: HMICPWJOEXWOJR-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound characterized by the presence of bromomethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propanone moiety

Preparation Methods

The synthesis of 1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromomethyl-2-trifluoromethylthiobenzene and propanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include sodium hydroxide, potassium carbonate, and various oxidizing or reducing agents. The reaction conditions are carefully controlled to achieve the desired products.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but may include derivatives with modified functional groups or extended carbon chains.

Scientific Research Applications

1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of biological pathways and mechanisms, often as a probe or inhibitor in biochemical assays.

    Industry: In industrial settings, it is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways within biological systems. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity and membrane permeability, facilitating its entry into cells and interaction with intracellular targets.

Comparison with Similar Compounds

1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-1-one: This compound has a similar structure but with different positional isomerism, leading to variations in reactivity and applications.

    1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one:

    1-(4-(3-(4-Bromo-phenyl)-propyl)-phenyl)-propan-1-one: This compound has a different substitution pattern on the phenyl ring, resulting in unique chemical behavior and applications.

Properties

Molecular Formula

C11H10BrF3OS

Molecular Weight

327.16 g/mol

IUPAC Name

1-[4-(bromomethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H10BrF3OS/c1-2-9(16)8-4-3-7(6-12)5-10(8)17-11(13,14)15/h3-5H,2,6H2,1H3

InChI Key

HMICPWJOEXWOJR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)CBr)SC(F)(F)F

Origin of Product

United States

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